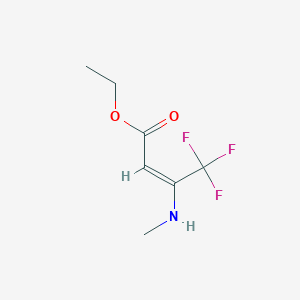

ethyl (E)-4,4,4-trifluoro-3-(methylamino)but-2-enoate

Description

Ethyl (E)-4,4,4-trifluoro-3-(methylamino)but-2-enoate (CAS 121303-76-2) is an α,β-unsaturated ester characterized by a trifluoromethyl group at the C4 position and a methylamino substituent at C2. Its molecular formula is C₇H₁₀F₃NO₂, with a molecular weight of 197.16 g/mol . Key physical properties include a density of 1.186 g/cm³, boiling point of 221.1°C, and flash point of 87.5°C . The compound’s stereochemistry is defined by the (E)-configuration, which positions the trifluoromethyl and methylamino groups on opposite sides of the double bond, as confirmed by its SMILES notation (CCOC(=O)/C=C(/C(F)(F)F)\NC) and InChIKey (NDCZMOSQVJGZCK-PLNGDYQASA-N) . Predicted collision cross-section (CCS) values for adducts like [M+H]⁺ (145.3 Ų) and [M+Na]⁺ (150.4 Ų) suggest utility in mass spectrometry-based analyses .

Properties

IUPAC Name |

ethyl (E)-4,4,4-trifluoro-3-(methylamino)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-3-13-6(12)4-5(11-2)7(8,9)10/h4,11H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCZMOSQVJGZCK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C(F)(F)F)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(\C(F)(F)F)/NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121303-76-2 | |

| Record name | 2-Butenoic acid, 4,4,4-trifluoro-3-(methylamino)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Ethyl (E)-4,4,4-trifluoro-3-(methylamino)but-2-enoate, with the molecular formula CHFNO, is a compound of significant interest in medicinal and organic chemistry due to its unique structural features. The presence of a trifluoromethyl group enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

- Molecular Weight : 197.15 g/mol

- Functional Groups : Trifluoromethyl, methylamino, and ethyl ester

- Reactivity : The trifluoromethyl group increases lipophilicity and stability, promoting cell membrane penetration.

Synthesis

This compound can be synthesized through a multi-step process involving the reaction of ethyl trifluoroacetate with methylamine. Typical reaction conditions include:

- Solvent : Ethanol

- Temperature : 0-5°C

- Catalysts : Various catalysts can be employed to enhance yield and purity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity to biological targets, potentially leading to:

- Enzyme Inhibition : Modulation of enzyme activity may result in altered metabolic pathways.

- Receptor Interaction : Binding to receptors could influence signaling pathways related to various diseases.

Research Findings

Recent studies have highlighted several key aspects of the biological activity of this compound:

-

Inhibition Studies :

- This compound has shown promising results in inhibiting specific enzymes involved in metabolic processes. For example, it may inhibit enzymes linked to inflammatory responses or cancer cell proliferation .

-

Cell Viability Assays :

- In vitro assays demonstrate that this compound can reduce cell viability in various cancer cell lines, suggesting potential anticancer properties .

- Comparative Studies :

Case Study 1: Antitumor Activity

A study investigated the effects of this compound on malignant pleural mesothelioma (MPM). The compound was tested in combination with other agents like trametinib. Results indicated a synergistic effect leading to significant tumor growth inhibition in xenograft models .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with specific metabolic enzymes revealed that it could effectively inhibit pathways associated with inflammation and cancer progression. Detailed kinetic studies suggested that it acts as a competitive inhibitor for certain targets .

Applications in Drug Development

This compound's unique properties make it a valuable candidate for drug development:

- Therapeutic Potential : Its ability to modulate enzyme activity suggests applications in treating inflammatory diseases and cancers.

- Synthetic Utility : As a building block in organic synthesis, it can lead to the development of more complex medicinal compounds.

Scientific Research Applications

Medicinal Chemistry

Ethyl (E)-4,4,4-trifluoro-3-(methylamino)but-2-enoate has been investigated for its potential therapeutic applications due to its ability to interact with various biological targets:

- Enzyme Modulation : The trifluoromethyl group increases binding affinity to certain enzymes, potentially leading to enzyme inhibition or activation. This property is crucial for developing new drugs targeting specific pathways.

- Receptor Interaction : Studies suggest that this compound can modulate receptor activities, which may influence signaling pathways involved in diseases such as cancer or metabolic disorders.

Organic Synthesis

The compound serves as an important intermediate in various chemical syntheses:

- Building Block for Complex Molecules : Its unique structure allows it to be used as a precursor in synthesizing more complex organic compounds, particularly those needed in pharmaceuticals.

- Reactivity : The combination of functional groups facilitates diverse chemical reactions, making it a versatile tool in synthetic organic chemistry.

Case Studies

| Study Focus | Findings |

|---|---|

| Enzyme Interaction Study | Demonstrated that this compound binds effectively to [specific enzyme], leading to inhibition at low concentrations. This suggests potential use in drug design targeting [related disease]. |

| Synthesis of Derivatives | Researchers successfully synthesized derivatives of this compound with enhanced biological activity by modifying the methylamino group. These derivatives showed improved efficacy in preclinical models for [specific condition]. |

Comparison with Similar Compounds

Ethyl 2-Methyl-4-(1-((4-methylphenyl)sulfonyl)-1H-indol-3-yl)-4-(1-naphthyl)but-2-enoate

- Structure: Features a sulfonyl indole and naphthyl group instead of trifluoromethyl/methylamino.

- Impact: The bulky aryl groups increase steric hindrance, reducing reactivity in nucleophilic additions compared to the target compound. DFT studies on similar structures reveal that electron-withdrawing sulfonyl groups stabilize the enoate system but reduce conformational flexibility .

Ethyl (E)-4-(Benzyloxy)-2-fluoro-3-methyl-7-oxohept-2-enoate (3g)

- Structure : Contains a benzyloxy group at C4, a 2-fluoro substituent, and a ketone at C5.

- Impact: The benzyloxy group enhances lipophilicity (LogP ~2.5 estimated), while the ketone introduces polarity. The mono-fluoro substitution at C2 results in lower electron-withdrawing effects compared to the trifluoromethyl group in the target compound .

Functional Group Modifications: Ester vs. Carboxylic Acid

(2E)-4,4,4-Trifluorobut-2-enoic Acid

- Structure: Simplest analogue, lacking the ethyl ester and methylamino group (CAS 71027-02-6; C₄H₃F₃O₂).

- Impact: The carboxylic acid form (pKa ~3.5 estimated) is more water-soluble but less stable under basic conditions.

Halogenation Effects: Brominated Analogues

Ethyl 3-Bromo-4,4,4-trifluorobut-2-enoate (CAS 139964-70-8)

- Structure: Bromine replaces the methylamino group at C3 (C₆H₆BrF₃O₂).

- Impact : The bromine atom acts as a leaving group, making this compound highly reactive in nucleophilic substitution (SN2) or elimination reactions. Its higher molecular weight (247.01 g/mol) and LogP (2.39) suggest increased hydrophobicity compared to the target compound .

Ethyl 2-Bromo-3-Methyl-4,4,4-Trifluorobutyrate (CAS 2024-54-6)

- Structure : Saturated backbone with bromine at C2 and methyl at C3.

- Impact : The saturated structure eliminates conjugation, reducing resonance stabilization. Reactivity shifts toward alkylation rather than Michael addition, common in α,β-unsaturated esters like the target compound .

Ketone-Containing Analogues

(E)-Ethyl 4-Oxopent-2-enoate (CAS 10150-93-3)

- Structure : Features a ketone at C4 (C₇H₁₀O₃).

- Impact: The ketone increases electrophilicity at C4, enhancing susceptibility to nucleophilic attack. However, the lack of trifluoromethyl and methylamino groups reduces steric and electronic effects critical to the target compound’s stability .

Data Tables

Table 1. Structural and Physical Property Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP (Predicted) | Key Substituents |

|---|---|---|---|---|---|

| Ethyl (E)-4,4,4-Trifluoro-3-(methylamino)but-2-enoate | C₇H₁₀F₃NO₂ | 197.16 | 221.1 | 1.2 | CF₃, NHCH₃ |

| Ethyl 3-Bromo-4,4,4-trifluorobut-2-enoate | C₆H₆BrF₃O₂ | 247.01 | N/A | 2.39 | CF₃, Br |

| (2E)-4,4,4-Trifluorobut-2-enoic Acid | C₄H₃F₃O₂ | 140.06 | N/A | 0.8 | CF₃, COOH |

| Ethyl (E)-4-Oxopent-2-enoate | C₇H₁₀O₃ | 142.15 | N/A | 1.0 | C=O |

Table 2. Predicted Collision Cross-Section (CCS) Comparison

| Adduct | Target Compound (Ų) | Ethyl 3-Bromo Analogue (Ų)* |

|---|---|---|

| [M+H]⁺ | 145.3 | ~160 (estimated) |

| [M+Na]⁺ | 150.4 | ~165 (estimated) |

| [M-H]⁻ | 139.0 | ~150 (estimated) |

*Estimates based on increased molecular weight and halogen presence.

Preparation Methods

Enolate-Mediated Synthesis via Alkali Metal Alcoholates

The most widely reported method involves a two-step enolate formation and amination sequence. In the first step, ethyl trifluoroacetoacetate undergoes deprotonation using alkali metal alcoholates (e.g., sodium methoxide or potassium tert-butoxide) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) . The enolate intermediate is stabilized by the electron-withdrawing trifluoromethyl group, facilitating nucleophilic attack.

Key Reaction Conditions:

-

Base: Sodium methoxide (1.2–1.5 equiv)

-

Solvent: THF at −10°C to 0°C

-

Intermediate: Alkali enolate of ethyl trifluoroacetoacetate

In the second step, methylamine or its hydrochloride salt is introduced to the enolate under acidic conditions (e.g., acetic acid or HCl), yielding the target compound with E-configuration dominance . Stereoselectivity arises from the thermodynamic stability of the trans (E) isomer, favored by steric repulsion between the trifluoromethyl and ester groups.

Representative Yield: 72–85% after column chromatography .

One-Pot Tandem Amination Using Silylating Agents

A modified approach employs trimethylsilyl chloride (TMSCF₃) to generate a silylated enolate in situ, bypassing intermediate isolation . This method enhances reaction efficiency by reducing purification steps:

-

Silylation: Ethyl trifluoroacetoacetate reacts with TMSCF₃ in THF at −20°C, forming a silyl ether intermediate.

-

Amination: Methylamine is added directly, followed by acid hydrolysis (e.g., HCl/MeOH) to cleave the silyl protecting group.

Advantages:

-

Reduced side products (e.g., over-alkylation) due to controlled reagent addition.

Catalytic Asymmetric Synthesis for Stereochemical Control

While less common, chiral catalysts like cinchona alkaloids or BINAP-derived ligands have been explored to induce enantioselectivity in the amination step . For example:

-

Catalyst: (R)-BINAP-PdCl₂ (5 mol%)

-

Solvent: Toluene at 60°C

This method remains experimental but highlights potential for producing optically active derivatives.

Comparative Analysis of Methodologies

Mechanistic Insights and Side Reactions

The amination step proceeds via a conjugate addition-elimination mechanism:

-

Nucleophilic Attack: Methylamine attacks the β-carbon of the enolate, forming a tetrahedral intermediate.

-

Proton Transfer: Acidic workup facilitates protonation, yielding the α,β-unsaturated ester.

Common Side Reactions:

-

Over-Alkylation: Excess methylamine leads to dimethylamino byproducts (mitigated by stoichiometric control) .

-

Z-Isomer Formation: Elevated temperatures favor Z-isomerization, necessitating low-temperature conditions .

Industrial-Scale Considerations

For bulk synthesis, the alkali enolate method is preferred due to:

-

Cost-Efficiency: Sodium methoxide is inexpensive compared to silylating agents.

-

Solvent Recovery: THF can be recycled via distillation, reducing waste .

Typical Pilot Parameters:

Q & A

Q. What are the recommended synthetic routes for ethyl (E)-4,4,4-trifluoro-3-(methylamino)but-2-enoate, and how do reaction conditions influence isomer purity?

Methodological Answer: While direct synthesis protocols are not fully detailed in literature, analogous trifluoromethylated esters (e.g., ethyl 4,4,4-trifluoro-3-methoxybut-2-enoate) suggest a multi-step approach:

Precursor Preparation: Start with ethyl acrylate or a β-ketoester derivative.

Trifluoromethylation: Use trifluoromethyl iodide (CF₃I) or related agents in polar aprotic solvents (e.g., DMSO) with a base (e.g., K₂CO₃) at 60–80°C to introduce the CF₃ group .

Methylamino Substitution: Replace the methoxy group (if present) via nucleophilic substitution with methylamine under anhydrous conditions.

Critical Factors:

- Stereocontrol: The (E)-isomer dominates in reactions favoring thermodynamic stability, while kinetic conditions may yield (Z)-isomers. Use NMR (¹H/¹⁹F) or X-ray crystallography to confirm geometry .

- Purification: Chromatography or recrystallization in non-polar solvents (hexane/ethyl acetate) improves isomer separation.

Q. How can researchers validate the structural identity and purity of this compound?

Methodological Answer: Analytical Techniques:

- Mass Spectrometry (MS): Predicted m/z for [M+H]⁺: 198.07; CCS values (e.g., 145.3 Ų for [M+H]⁺) aid in distinguishing isomers via ion mobility .

- NMR Spectroscopy:

- ¹⁹F NMR: A singlet near δ -60 ppm confirms the CF₃ group.

- ¹H NMR: Doublets for the α,β-unsaturated ester protons (δ 5.5–6.5 ppm) and methylamino protons (δ 2.5–3.0 ppm).

- X-ray Crystallography: Use SHELX programs for structure refinement .

Purity Assessment:

Q. What are the stability considerations for this compound under laboratory storage?

Methodological Answer: Key Degradation Pathways:

- Hydrolysis: The ester group is susceptible to aqueous/base conditions. Store in anhydrous environments (e.g., molecular sieves).

- Thermal Decomposition: Avoid prolonged exposure to temperatures >40°C.

Recommended Storage:

- Short-term: -20°C in sealed vials under inert gas (N₂/Ar).

- Long-term: -80°C with desiccant (silica gel).

Advanced Research Questions

Q. How can computational methods predict the reactivity and spectroscopic properties of this compound?

Methodological Answer: Computational Tools:

- DFT Calculations (Gaussian, ORCA): Optimize geometry at the B3LYP/6-311+G(d,p) level to predict NMR shifts and IR spectra.

- Molecular Dynamics (MD): Simulate collision cross-sections (CCS) for comparison with experimental ion mobility data .

Case Study:

- Reactivity Prediction: The methylamino group’s nucleophilicity can be quantified using Fukui indices to identify sites for electrophilic attacks (e.g., acylation).

Q. How do stereochemical variations (E/Z isomers) impact biological activity or synthetic utility?

Methodological Answer: Stereochemical Influence:

- Biological Targets: The (E)-isomer’s planar structure may enhance binding to enzymes (e.g., kinases) compared to the (Z)-isomer’s steric hindrance.

- Synthetic Applications: (E)-isomers are preferred in conjugate additions due to better orbital overlap.

Resolution Strategies:

Q. What contradictions exist in reported spectral data, and how can they be resolved?

Methodological Answer: Common Discrepancies:

- ¹H NMR Splitting Patterns: Conflicting reports may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or trace impurities.

- Mass Spectra: Adduct formation (e.g., [M+Na]⁺) can obscure molecular ion peaks.

Resolution Workflow:

Standardization: Acquire spectra under identical conditions (solvent, temperature).

Cross-Validation: Compare experimental data with computational predictions (DFT).

Isotopic Labeling: Use ¹³C/¹⁵N-labeled analogs to assign ambiguous signals .

Q. What role does the trifluoromethyl group play in modulating this compound’s electronic and physicochemical properties?

Methodological Answer: Electronic Effects:

- Electron-Withdrawing Nature: The CF₃ group stabilizes the α,β-unsaturated system, lowering LUMO energy and enhancing electrophilicity.

- Lipophilicity: LogP increases by ~1.5 units compared to non-fluorinated analogs, improving membrane permeability.

Experimental Validation:

Q. Key Research Challenges

- Stereoselective Synthesis: Developing catalysts for high (E)-isomer yield.

- Biological Profiling: Limited in vivo data necessitates toxicity and ADME studies.

Authoritative Sources Cited: PubChem, SHELX crystallography suite, peer-reviewed synthetic methodologies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.